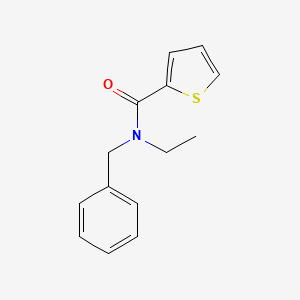

![molecular formula C17H25N5O B5515544 5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-3-isopropyl-1-methyl-1H-pyrazole](/img/structure/B5515544.png)

5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-3-isopropyl-1-methyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrazoles often involves the formation of the pyrazole nucleus through the reaction of hydrazine with various precursors. One method, as described by Grotjahn et al. (2002), involves coupling protected alkynols with acid chlorides to form alkynyl ketones, which are then reacted with hydrazine to form the pyrazole nucleus. The functionalized side chain at carbon 3 and varying substituents at carbon 5 can be introduced through subsequent steps, such as nucleophilic substitution reactions, to yield polyfunctional pyrazoles with desired properties (Grotjahn et al., 2002).

Molecular Structure Analysis

The molecular structure of pyrazoles, including the compound of interest, is characterized by the presence of nitrogen atoms in the ring, influencing its electronic and steric properties. The arrangement of substituents around the pyrazole ring, such as the isopropyl and methyl groups, affects the molecule's reactivity and interaction with other molecules. The crystal structure analysis, like that performed by Rodier et al. (1994) for a related compound, provides insights into the planarity, angles, and potential intramolecular interactions within the pyrazole molecules, which can be crucial for understanding their chemical behavior (Rodier et al., 1994).

Chemical Reactions and Properties

Pyrazoles undergo various chemical reactions, including cycloadditions, rearrangements, and substitutions, which are essential for modifying their structures and functionalities. For instance, the synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds, as described by Ravi et al. (2017), showcases the versatility of pyrazoles in forming complex heterocyclic compounds (Ravi et al., 2017).

Scientific Research Applications

Synthesis and Functionalization

A study by Grotjahn et al. (2002) elaborated on a flexible synthesis approach for pyrazoles with diverse substituents at C3 and C5, which could be relevant to the synthesis of the specified compound. They highlighted techniques for introducing various functional groups, demonstrating the compound's versatility as a precursor for further chemical modifications. This method emphasizes the potential for customizing the compound for specific scientific applications, such as ligand creation where the nitrogen not bound to the metal can be utilized for hydrogen bonding, influenced by the substituents at C5 (Grotjahn et al., 2002).

Ligand Properties and Applications

Research by Stagni et al. (2008) investigated heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands, illustrating the role of the ancillary ligand in color tuning. This study is crucial for understanding how varying the ligand attached to pyrazole rings can affect the physical and chemical properties of metal complexes, which is significant for applications in photophysics and materials science (Stagni et al., 2008).

Chemical Reactions and Mechanisms

Chimichi et al. (1996) detailed the synthesis of 7-oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines from specific pyrazolo[1,5-a]pyrimidines, showcasing the compound's utility in forming complex structures through intramolecular cyclization. This provides insight into the compound's reactivity and potential for creating biologically active molecules or complex ligands (Chimichi et al., 1996).

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary depending on their structure and the biological target . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .

Safety and Hazards

Future Directions

The future directions for the research and development of pyrazole derivatives are promising . Given their broad range of chemical and biological properties, pyrazole derivatives have become an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc., as reported in the literature .

properties

IUPAC Name |

[3-(3,5-dimethylpyrazol-1-yl)pyrrolidin-1-yl]-(2-methyl-5-propan-2-ylpyrazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O/c1-11(2)15-9-16(20(5)19-15)17(23)21-7-6-14(10-21)22-13(4)8-12(3)18-22/h8-9,11,14H,6-7,10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQLIRYJZJHPOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2CCN(C2)C(=O)C3=CC(=NN3C)C(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-3-isopropyl-1-methyl-1H-pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5515468.png)

![11-(2-furyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5515471.png)

![(4aS*,8aR*)-1-(3-methylbutyl)-6-[3-(6-oxo-1,6-dihydropyridazin-3-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5515493.png)

![2-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-3,5-dimethyl-4(1H)-pyridinone](/img/structure/B5515504.png)

![2-isobutyl-8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5515515.png)

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B5515523.png)

![2-(ethylamino)-N-{1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5515530.png)

![4-(3-chlorophenoxy)-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]piperidine](/img/structure/B5515535.png)

![4-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B5515560.png)

![5-chloro-2-ethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5515561.png)